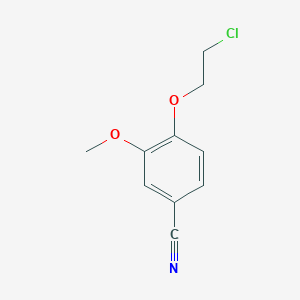

4-(2-Chloroethoxy)-3-methoxybenzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

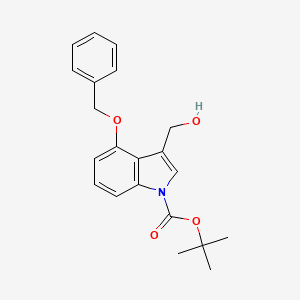

“4-(2-Chloroethoxy)-3-methoxybenzonitrile” is a chemical compound with the molecular formula C10H10ClNO2. It contains a benzonitrile group (a benzene ring attached to a nitrile group), an ether group (an oxygen atom connected to two carbon atoms), and a chloro group (a chlorine atom attached to a carbon atom) .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzonitrile group, an ether group, and a chloro group. The presence of these functional groups would influence the compound’s physical and chemical properties .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the nitrile, ether, and chloro groups. The nitrile group could undergo reactions such as hydrolysis, reduction, or addition. The ether group might participate in reactions such as cleavage under acidic conditions. The chloro group could be displaced in nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar nitrile and ether groups could enhance its solubility in polar solvents. The chloro group might make the compound more dense and increase its boiling point .Applications De Recherche Scientifique

Synthesis of Anti-tumor Activities of Novel Derivatives : A compound related to 4-(2-Chloroethoxy)-3-methoxybenzonitrile was synthesized and evaluated for anti-tumor activities, showing potential effectiveness against cell proliferation in certain cancer cell lines (Li, 2015).

Efficient Synthesis for Chemical Applications : Another study details the efficient multigram-scale synthesis of derivatives of 4-(2-Chloroethoxy)-3-methoxybenzonitrile, highlighting its utility in carbohydrate chemistry for synthesizing glycosides (Zinin et al., 2017).

Thermal Performance Analysis : The thermal performance of a compound synthesized from 4-methoxybenzonitrile was investigated, providing insights into its stability and potential applications in materials science (Hui, 2012).

Use in Organic Synthesis : A study on tele nucleophilic aromatic substitutions highlighted the synthesis of compounds related to 4-(2-Chloroethoxy)-3-methoxybenzonitrile, demonstrating its relevance in complex organic synthesis processes (Giannopoulos et al., 2000).

Synthesis of Liquid Crystalline Monomers : Research has been conducted on synthesizing new liquid crystalline monomers, where compounds related to 4-(2-Chloroethoxy)-3-methoxybenzonitrile were used. This indicates potential applications in advanced materials and photonic technologies (한양규 & 김경민, 1999).

Oxidation Studies : Studies on the oxidation of methoxybenzonitriles to quinones and phenols provide insights into the chemical properties and reactivity of derivatives of 4-(2-Chloroethoxy)-3-methoxybenzonitrile (Orita et al., 1989).

Spectroscopic Analysis : Research on the electronic and vibrational spectra of methoxy benzonitriles, including studies on 4-methoxybenzonitrile, highlights its significance in spectroscopic analysis and material characterization (Goel & Agarwal, 1982).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-(2-chloroethoxy)-3-methoxybenzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO2/c1-13-10-6-8(7-12)2-3-9(10)14-5-4-11/h2-3,6H,4-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGNCKOFXAYAKES-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C#N)OCCCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Chloroethoxy)-3-methoxybenzonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-aminophenyl)methyl]-4-bromobenzamide](/img/structure/B1372691.png)

![1,3-dimethyl-5,6-dihydropyrano[3,4-b]pyrazolo[4,3-e]pyridin-8(1H)-one](/img/structure/B1372694.png)

![3-[5-(Pyrrolidine-1-sulfonyl)thiophen-3-yl]prop-2-enoic acid](/img/structure/B1372699.png)

![cis-1-Benzylhexahydropyrrolo[3,4-b]pyrrole](/img/structure/B1372704.png)

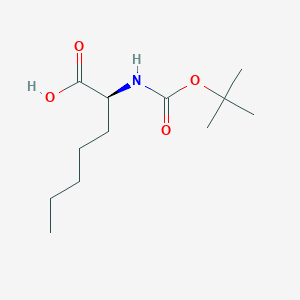

![Tert-butyl (3as,6as)-rel-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate](/img/structure/B1372711.png)